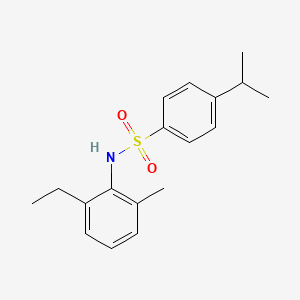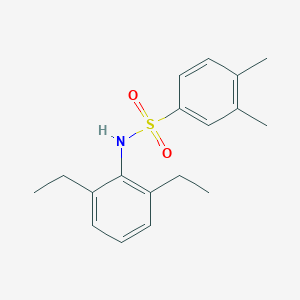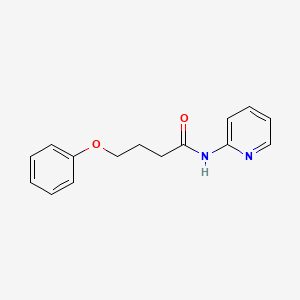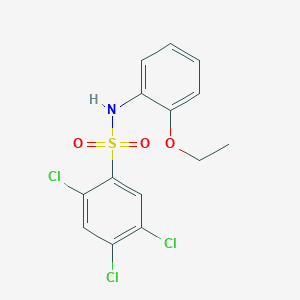![molecular formula C17H17ClF3NO2S B7463489 4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)
4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes.
Wirkmechanismus
4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide works by selectively blocking the β2-adrenergic receptor. This receptor is involved in the regulation of various physiological processes, including heart function, pulmonary function, and immune response. By blocking this receptor, 4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide can modulate these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide have been extensively studied. It has been shown to modulate heart function by reducing heart rate and contractility. It has also been shown to modulate pulmonary function by reducing airway resistance and increasing airway diameter. Additionally, it has been shown to modulate immune response by reducing inflammation and cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide in lab experiments is its high selectivity for the β2-adrenergic receptor. This allows researchers to specifically study the effects of β2-adrenergic receptor modulation without interfering with other physiological processes. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for research involving 4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide. One direction is to investigate its potential therapeutic applications in various diseases, such as asthma, chronic obstructive pulmonary disease, and heart failure. Another direction is to study its effects on other physiological processes, such as glucose metabolism and lipid metabolism. Additionally, further research is needed to optimize its potency and selectivity for the β2-adrenergic receptor.
Synthesemethoden
The synthesis of 4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with tert-butylamine and benzenesulfonyl chloride. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide has been extensively used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes. It has been used to investigate the effects of β2-adrenergic receptor activation on heart function, pulmonary function, and immune response.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3NO2S/c1-16(2,3)11-4-7-13(8-5-11)25(23,24)22-15-10-12(17(19,20)21)6-9-14(15)18/h4-10,22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEAKJJBEOEEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)





![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)

![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B7463500.png)

![[2-[2-(4-fluorobenzoyl)hydrazinyl]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7463513.png)